molecular formula C14H9Br3O2 B3027840 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone CAS No. 1403991-85-4

1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone

Cat. No.: B3027840
CAS No.: 1403991-85-4
M. Wt: 448.93
InChI Key: PRKVOZSIFWDNAM-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones. This compound features a brominated phenyl group and a hydroxyphenyl group, making it a subject of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone typically involves the bromination of phenolic compounds followed by a Friedel-Crafts acylation reaction. The reaction conditions often include:

    Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

    Friedel-Crafts Acylation: Using acetyl chloride (CH3COCl) or acetic anhydride (C4H6O3) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and acylation processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogen substitution reactions using nucleophiles like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic conditions with strong oxidizing agents.

    Reduction: Often performed in anhydrous conditions to prevent side reactions.

    Substitution: Conducted in polar solvents like methanol or ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or other substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2-hydroxyphenyl)-2-phenylethanone: Lacks additional bromination on the second phenyl ring.

    1-(2-Hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone: Hydroxy group positioned differently.

    1-(4-Bromo-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone: Different bromination pattern.

Properties

IUPAC Name

1-(4-bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br3O2/c15-9-2-4-12(17)8(5-9)6-13(18)11-3-1-10(16)7-14(11)19/h1-5,7,19H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKVOZSIFWDNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(=O)CC2=C(C=CC(=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901196881
Record name 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901196881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403991-85-4
Record name 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403991-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901196881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.394
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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